molecular formula C10H17NO2 B13016948 N-[3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide

N-[3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide

Cat. No.: B13016948
M. Wt: 183.25 g/mol
InChI Key: XVJYPGWLXZIFIA-UHFFFAOYSA-N
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Description

N-[3-(2-hydroxypropan-2-yl)bicyclo[111]pentan-1-yl]acetamide is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique structureThe bicyclo[1.1.1]pentane motif is known for its ability to add three-dimensional character and saturation to molecules, which can enhance their solubility, potency, and metabolic stability .

Preparation Methods

The synthesis of N-[3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.

Chemical Reactions Analysis

N-[3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide has several scientific research applications. In medicinal chemistry, it serves as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This compound can enhance the solubility, potency, and metabolic stability of drug candidates, making them more developable and reducing the therapeutic dose required. Additionally, it has applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal-organic frameworks .

Mechanism of Action

The mechanism of action of N-[3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can modulate the activity of enzymes and receptors by acting as a bioisostere, thereby influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide can be compared with other similar compounds, such as N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methylacetamide and tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate . These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific functionalization, which imparts distinct properties and applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-[3-(2-hydroxypropan-2-yl)-1-bicyclo[1.1.1]pentanyl]acetamide

InChI

InChI=1S/C10H17NO2/c1-7(12)11-10-4-9(5-10,6-10)8(2,3)13/h13H,4-6H2,1-3H3,(H,11,12)

InChI Key

XVJYPGWLXZIFIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC(C1)(C2)C(C)(C)O

Origin of Product

United States

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